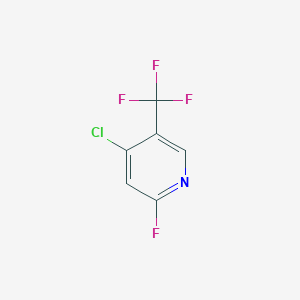

4-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Descripción

4-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl group at position 5, chlorine at position 4, and fluorine at position 2. This compound serves as a critical intermediate in agrochemical synthesis, particularly in herbicidal formulations. Its derivatives, such as 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, exhibit potent herbicidal activity against broadleaf weeds and grasses in crops like rice, cereals, and soybeans . The strategic placement of electron-withdrawing groups (chloro, fluoro, trifluoromethyl) enhances metabolic stability and target-binding affinity, making it a cornerstone in modern herbicide design .

Propiedades

IUPAC Name |

4-chloro-2-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPVRBOLPGXECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227580-43-9 | |

| Record name | 4-chloro-2-fluoro-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Chlorine/Fluorine Exchange Method (Liquid Phase Halogen Exchange)

A prominent and industrially relevant method for preparing 4-chloro-2-fluoro-5-(trifluoromethyl)pyridine is the liquid phase halogen exchange reaction starting from 2,3-dichloro-5-(trichloromethyl)pyridine. This process involves substituting chlorine atoms with fluorine in the presence of anhydrous hydrogen fluoride without the need for catalysts, which contrasts with traditional vapor-phase fluorination methods requiring high temperatures and catalysts.

- Starting Material: 2,3-dichloro-5-(trichloromethyl)pyridine.

- Fluorinating Agent: Anhydrous hydrogen fluoride (HF).

- Conditions: Liquid phase reaction at moderate temperatures (0–50°C).

- Advantages: Avoids high energy costs, reduces decomposition of reactants/products, and improves selectivity and conversion rates compared to vapor-phase fluorination.

- Outcome: Efficient conversion to 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (structurally analogous to this compound, positional isomers depend on starting material) with high purity.

This method was patented (CA1199331A) and represents a significant advancement over older vapor-phase methods, which suffered from low selectivity and product degradation.

Vapor-Phase Fluorination and Chlorination of Picoline Derivatives

Another industrially practiced method involves a two-step vapor-phase process starting from methyl-substituted pyridines such as 3-picoline or 4-picoline:

- Step 1: Chlorination of methyl groups under liquid-phase conditions to form trichloromethyl intermediates.

- Step 2: Vapor-phase fluorination of these intermediates in a fluidized-bed reactor to substitute chlorine atoms with fluorine atoms.

The reactor design includes:

- A catalyst fluidized-bed phase where fluorination occurs immediately after methyl group chlorination.

- An empty phase where further chlorination of the pyridine ring occurs.

This process yields various trifluoromethylpyridine derivatives, including chloro- and dichloro-substituted trifluoromethylpyridines, which can be isolated and purified.

Representative yields from 4-picoline are as follows:

| Substrate & Temp (°C) | Catalyst Fluidized Bed Phase | Empty Phase | Trifluoromethylpyridine (TF) % | Chloro(trifluoromethyl)pyridine (CTF) % | Dichloro(trifluoromethyl)pyridine (DCTF) % |

|---|---|---|---|---|---|

| 4-Picoline, 380/380 | 380 | 380 | 7.4 | 64.1 | 19.1 |

Note: TF = trifluoromethylpyridine, CTF = chloro(trifluoromethyl)pyridine, DCTF = dichloro(trifluoromethyl)pyridine.

This method is scalable and widely used for producing intermediates for agrochemicals but requires high temperatures and specialized equipment.

Cyclocondensation Using Trifluoromethyl Building Blocks

An alternative approach involves synthesizing the pyridine ring itself from trifluoromethylated building blocks such as:

- Ethyl 2,2,2-trifluoroacetate

- 2,2,2-Trifluoroacetyl chloride

- Ethyl 4,4,4-trifluoro-3-oxobutanoate

- (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

These building blocks undergo cyclocondensation reactions with suitable nitrogen-containing precursors to form trifluoromethyl-substituted pyridines with desired substitution patterns, including this compound derivatives.

This method allows for more structural diversity and can be optimized for specific substitution patterns but is less common industrially due to the complexity of precursor synthesis.

Comparative Summary of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Liquid Phase Halogen Exchange | 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, 0–50°C, no catalyst | Mild conditions, high selectivity, scalable | Requires handling of HF, specialized equipment |

| Vapor-Phase Fluorination & Chlorination | Methyl-substituted pyridines (e.g., 4-picoline) | High temperature, fluidized bed reactor | Industrial scale, well-established | High energy cost, possible decomposition |

| Cyclocondensation from Trifluoromethyl Building Blocks | Trifluoromethylated esters/ketones and nitrogen precursors | Various, often moderate to high temperatures | Structural diversity, tailored substitution | Complex precursor synthesis, less common |

Research Findings and Industrial Relevance

- The liquid phase halogen exchange method provides a commercially viable route to this compound, overcoming the disadvantages of vapor-phase fluorination such as high temperature decomposition and low selectivity.

- Vapor-phase methods remain important for large-scale production of related trifluoromethylpyridines, with yields and product distributions dependent on precise temperature control and substrate choice.

- Cyclocondensation methods offer synthetic flexibility, potentially enabling novel derivatives for agrochemical applications but are less favored for bulk production.

- The development of these methods has supported the rise in agrochemical products containing trifluoromethylpyridine moieties since the 1980s, reflecting their importance in crop protection chemistry.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-2-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form pyridine N-oxides or reduction to yield partially or fully dehalogenated products.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

Coupling: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.

Major Products:

- Substituted pyridines

- Pyridine N-oxides

- Dehalogenated pyridines

- Coupled aromatic compounds

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Intermediate for Drug Synthesis :

- The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancers. For instance, derivatives of pyridine compounds have shown potential as neuroprotective agents and in the treatment of certain types of cancer .

- Biological Activity :

- Case Study :

Agrochemical Applications

- Herbicides and Pesticides :

- Synthesis Processes :

- Case Study :

Data Table: Comparative Analysis of Applications

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is largely dependent on its application. In medicinal chemistry, it acts by interacting with specific molecular targets, such as enzymes or receptors, through its halogen and trifluoromethyl groups. These interactions can modulate the activity of the target proteins, leading to desired therapeutic effects . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets, contributing to its efficacy .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The biological and physicochemical properties of pyridine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Substituent Position : The trifluoromethyl group at C5 in the target compound enhances steric bulk and lipophilicity compared to its positional isomer, 2-Chloro-6-(trifluoromethyl)pyridine (CF₃ at C6), which may reduce herbicidal efficacy due to altered binding .

- Halogen Diversity: The combination of Cl and F in the target compound improves oxidative stability compared to mono-halogenated analogs like 4-Chloro-5-methyl-2-(trifluoromethyl)pyridine .

Physicochemical Properties

- Density and Solubility : The target compound’s density (~1.4 g/cm³, predicted) is higher than 4-Chloro-5-methyl-2-(trifluoromethyl)pyridine (1.354 g/cm³) due to additional fluorine atoms, enhancing hydrophobicity .

- Acidity (pKa): The electron-withdrawing CF₃ group lowers the pKa of the pyridine nitrogen, increasing acidity compared to non-fluorinated analogs. For example, 4-Chloro-5-methyl-2-(trifluoromethyl)pyridine has a predicted pKa of -1.03, facilitating salt formation for herbicidal formulations .

Actividad Biológica

4-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CFTMP) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry and agrochemical applications due to its unique chemical structure and biological properties. This article delves into the biological activity of CFTMP, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

CFTMP is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. These substituents enhance the compound's stability and reactivity, making it a valuable intermediate in various chemical syntheses.

The biological activity of CFTMP is largely attributed to its interaction with specific molecular targets. The halogen and trifluoromethyl groups enable it to modulate the activity of proteins such as enzymes and receptors. This modulation can lead to therapeutic effects in various biological systems.

Antimicrobial Activity

CFTMP and its derivatives have demonstrated significant antimicrobial properties. A study reported that trifluoromethylpyridine amide derivatives exhibited varying degrees of antibacterial activity against different strains. The results from this study are summarized in Table 1.

| Compound | Concentration (mg/L) | Activity (%) |

|---|---|---|

| E1 | 100 | 57 ± 0.3 |

| E2 | 100 | 44 ± 3.0 |

| E3 | 100 | 53 ± 2.5 |

| F1 | 100 | 30 ± 1.0 |

| F2 | 100 | 10 ± 1.1 |

Antiviral Activity

CFTMP derivatives have potential antiviral applications, particularly in the development of nucleoside analogs for treating viral infections. Similar compounds have been shown to inhibit viral DNA synthesis effectively, as seen with trifluridine (TFT), which incorporates into viral DNA, leading to chain termination during replication .

Study on Enzyme Inhibition

A notable case study explored the use of CFTMP as an enzyme inhibitor. The compound was found to interact with specific enzymes involved in metabolic pathways, demonstrating a dose-dependent inhibition effect. This suggests potential applications in drug design targeting metabolic disorders.

Research on Receptor Modulation

In another study, researchers investigated CFTMP's role as a positive allosteric modulator of metabotropic glutamate receptors (mGluR5). The findings indicated that CFTMP could enhance receptor activation without acting as an agonist itself, offering insights into its therapeutic potential for CNS disorders .

Applications in Drug Development

CFTMP serves as a building block for synthesizing bioactive molecules with improved pharmacokinetic properties. Its structural features allow for modifications that enhance metabolic stability and bioavailability, making it a candidate for drug development in various therapeutic areas.

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-fluoro-5-(trifluoromethyl)pyridine?

- Methodological Answer : Synthesis typically involves halogen exchange or directed functionalization of pyridine precursors. For example:

- Halogenation : Chloro- and fluorination via vapor-phase reactions using reagents like Cl₂ or F₂ under controlled temperatures (e.g., 152°C for chlorination) .

- Trifluoromethylation : Introduction of the CF₃ group via coupling reactions or radical-mediated processes, often requiring catalysts like CuI or Pd .

- Regioselective Functionalization : Substituents like Cl and F direct further modifications (e.g., nucleophilic substitution at the 4-position due to electron-withdrawing effects) .

Table 1 : Representative Synthetic Routes

| Method | Reagents/Conditions | Key Reference |

|---|---|---|

| Halogen Exchange | Cl₂, 152°C, vapor-phase | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acids, THF, 80°C | |

| Nucleophilic Substitution | Amines, DMF, 100°C |

Q. How is this compound characterized analytically?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F and ¹³C NMR identify substituent positions (e.g., CF₃ at δ -63 ppm in ¹⁹F NMR) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 215.99) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- PPE : Use N95 masks, gloves, and eyeshields to avoid inhalation/contact .

- Storage : Keep in airtight containers at 2–8°C, classified as a combustible solid (Storage Class Code 11) .

- Waste Disposal : Segregate halogenated waste and consult certified agencies for incineration .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed?

- Methodological Answer : The electron-withdrawing Cl and CF₃ groups direct nucleophiles to the 4-position. For example:

- Azetidine Substitution : Use polar aprotic solvents (e.g., DMF) at 100°C to favor substitution at the chloro site .

- Steric Effects : Bulky nucleophiles may shift reactivity to less hindered positions; DFT calculations predict transition-state energies .

Q. What computational tools are used to study its interactions in medicinal chemistry?

- Methodological Answer :

- Molecular Docking : Assess binding affinity to biological targets (e.g., kinases) using software like AutoDock .

- DFT Calculations : Optimize geometry and predict electrostatic potential surfaces (e.g., Fukui indices for reactive sites) .

- MD Simulations : Study stability in protein binding pockets over nanosecond timescales .

Q. How to resolve contradictory data on reaction yields in literature?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Purity : Trace Pd impurities in cross-coupling reactions reduce yields; use Pd-free alternatives like Cu-mediated pathways .

- Temperature Gradients : Inconsistent heating in vapor-phase syntheses (e.g., ±5°C deviations alter halogen exchange efficiency) .

- Solvent Effects : Switch from THF to DMSO to stabilize intermediates in trifluoromethylation .

Q. What are its applications in agrochemical and pharmaceutical research?

- Methodological Answer :

- Agrochemicals : Serves as a precursor for herbicides (e.g., fluazifop derivatives) due to CF₃’s metabolic stability .

- Pharmaceuticals : Acts as a kinase inhibitor scaffold; modify the pyridine core via Suzuki coupling to introduce pharmacophores .

- Chemical Probes : Label with fluorophores for tracking enzyme interactions in vitro .

Data Contradiction Analysis Example

Issue : Varying yields (40–80%) reported for nucleophilic substitutions.

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.